molecular formula C9H10N2O3S2 B2850249 N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide CAS No. 24962-47-8

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Cat. No. B2850249
CAS RN: 24962-47-8
M. Wt: 258.31
InChI Key: JELYMISDBZFUDT-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide” is a chemical compound with the CAS Number: 24962-47-8 . It has a molecular weight of 258.32 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Benzoxazole, the core structure of this compound, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole derivatives have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular formula of “N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide” is C9H10N2O3S2 . The Inchi Code is 1S/C9H10N2O3S2/c1-11(2)16(12,13)6-3-4-8-7(5-6)10-9(15)14-8/h3-5H,1-2H3,(H,10,15) .


Physical And Chemical Properties Analysis

“N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide” is a powder at room temperature . The specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources.

Safety And Hazards

The specific safety and hazard information for “N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide” is not provided in the available resources. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

N,N-dimethyl-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S2/c1-11(2)16(12,13)6-3-4-8-7(5-6)10-9(15)14-8/h3-5H,1-2H3,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELYMISDBZFUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

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